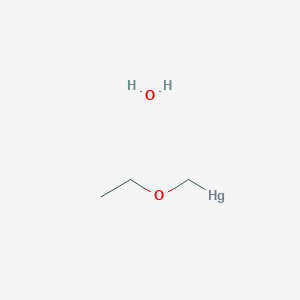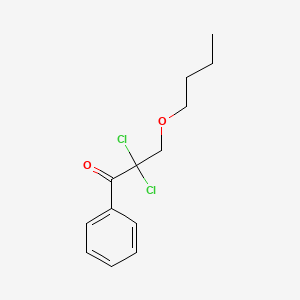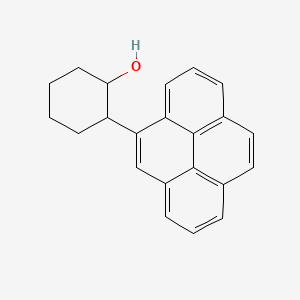![molecular formula C9H14O2SSn B14318688 Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane CAS No. 112379-51-8](/img/structure/B14318688.png)
Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane is an organotin compound that features a thiophene ring attached to a stannane moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, adds unique properties to this compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane typically involves the reaction of thiophene derivatives with organotin reagents. One common method is the reaction of thiophene-2-carboxylic acid with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would include purification steps such as distillation or recrystallization to achieve the desired purity levels. The compound is typically stored under inert atmosphere conditions to maintain its stability.
化学反応の分析
Types of Reactions
Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The stannane moiety can be reduced to form tin hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the stannane group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are often employed in substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Tin hydrides.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane involves its interaction with various molecular targets. The thiophene ring can engage in π-π interactions with aromatic systems, while the stannane moiety can coordinate with metal centers. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Trimethyl(thiophen-2-yl)stannane: Similar structure but lacks the acetyl group.
2-(Tributylstannyl)thiophene: Contains a thiophene ring with a tributylstannyl group instead of a trimethylstannyl group.
Uniqueness
Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane is unique due to the presence of both the thiophene ring and the acetyl group, which confer distinct chemical and biological properties
特性
CAS番号 |
112379-51-8 |
|---|---|
分子式 |
C9H14O2SSn |
分子量 |
304.98 g/mol |
IUPAC名 |
trimethylstannyl 2-thiophen-2-ylacetate |
InChI |
InChI=1S/C6H6O2S.3CH3.Sn/c7-6(8)4-5-2-1-3-9-5;;;;/h1-3H,4H2,(H,7,8);3*1H3;/q;;;;+1/p-1 |
InChIキー |
LEFFHOCDUTWUIN-UHFFFAOYSA-M |
正規SMILES |
C[Sn](C)(C)OC(=O)CC1=CC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,2,3-benzotriazine](/img/structure/B14318628.png)

![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/structure/B14318656.png)

![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)


mercury](/img/structure/B14318694.png)




